Product packaging for 2-Amino-4-fluorobenzoic acid(Cat. No.:CAS No. 446-32-2)

2-Amino-4-fluorobenzoic acid

Cat. No.: B020687
CAS No.: 446-32-2
M. Wt: 155.13 g/mol
InChI Key: LGPVTNAJFDUWLF-UHFFFAOYSA-N
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Description

2-Amino-4-fluorobenzoic acid (CAS 446-32-2), also known as 4-Fluoroanthranilic acid, is a high-purity, substituted benzoic acid that serves as a critical synthetic intermediate in medicinal chemistry and biochemical research. This compound is a versatile building block for the design and synthesis of novel pharmacologically active molecules. A prominent application of this compound is its role as a key precursor in the multi-step synthesis of advanced chemical entities, including the irreversible EGFR inhibitor Dacomitinib, an approved therapeutic for non-small cell lung cancer (NSCLC) . Its structure, featuring both an amino and a carboxylic acid functional group on an aromatic ring, allows for diverse chemical modifications, facilitating the construction of complex heterocyclic scaffolds such as quinazolinones . Beyond pharmaceutical synthesis, this compound is a valuable ligand in inorganic and bioinorganic chemistry. It is used to prepare a series of organotin(IV) carboxylate complexes, which have demonstrated significant potential as non-platinum chemotherapeutic agents . Research indicates that these organotin complexes exhibit enhanced DNA binding and cleavage capabilities, making them subjects of intense study for their antitumor and antimicrobial activities . The compound's ability to act as a monoanionic bidentate or monodentate ligand contributes to the structural diversity and bioactivity of the resulting metal complexes. This product is intended for research applications only and is supplied with a guaranteed high level of purity. Researchers can utilize this compound as a molecular tool in various investigations, including drug discovery, materials science, and the development of novel metal-based therapeutics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6FNO2 B020687 2-Amino-4-fluorobenzoic acid CAS No. 446-32-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-fluorobenzoic acid
Source PubChem
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InChI

InChI=1S/C7H6FNO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPVTNAJFDUWLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196237
Record name 4-Fluoroanthranilic acid
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Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

446-32-2
Record name 2-Amino-4-fluorobenzoic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoroanthranilic acid
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Record name 4-Fluoroanthranilic acid
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Record name 4-fluoroanthranilic acid
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Synthetic Methodologies and Strategies for 2 Amino 4 Fluorobenzoic Acid and Its Analogues

Established Synthetic Pathways to 2-Amino-4-fluorobenzoic Acid

The production of this compound is primarily achieved through multi-step chemical processes that are continuously refined for improved yield, safety, and industrial scalability.

Nitration and Catalytic Reduction Approaches from 4-Fluorohalogenobenzoic Acids

A prominent and patented method for synthesizing this compound involves a two-step process starting from a 4-fluorohalogenobenzoic acid. google.com This pathway is valued for its high yield and use of industrially advantageous starting materials. google.com

The process begins with the nitration of a 4-fluorohalogenobenzoic acid, such as 3-chloro-4-fluorobenzoic acid, to introduce a nitro group at the C-2 position, forming a 4-fluoro-2-nitrohalogenobenzoic acid intermediate. google.com This intermediate is subsequently converted to the final product through catalytic reduction. google.com The reduction step simultaneously reduces the nitro group to an amino group and removes the halogen atom via hydrogenolysis. google.com

Catalysts such as Raney nickel or palladium on carbon (Pd/C) are effective for this transformation. The reaction is typically carried out under hydrogen pressure. google.com For instance, using a palladium catalyst, the reaction can achieve yields of around 82-83%. google.com

Table 1: Catalytic Reduction Conditions and Yields

Starting Material Catalyst Pressure Temperature Yield Reference
4-Fluoro-2-nitrochlorobenzoic acid Palladium 5 kg/cm ² Not specified 82% google.com

Alternative Routes and Process Optimization

Beyond the standard nitration-reduction sequence, alternative synthetic strategies have been developed to enhance safety, efficiency, and cost-effectiveness. One such alternative is the direct reaction of 4-fluorobenzoic acid with ammonia (B1221849) or an amine. nbinno.com Another route involves the hydrolysis of 2-acetamido-4-fluorobenzoic acid, which itself can be synthesized through various methods. smolecule.com

Process optimization is a key focus in industrial manufacturing. Older methods that utilized hazardous reagents like borofluoric acid and potentially explosive diazonium salts are being replaced by safer protocols. google.com Optimization efforts include the careful control of reaction parameters, such as catalyst concentration and the addition of inorganic or organic bases like sodium acetate (B1210297) or triethylamine (B128534) to neutralize acidic byproducts formed during the reaction. google.com

Leading manufacturers also focus on supply chain integration and advanced production technologies, such as specialized fluorination reactors, to control raw material costs and reduce production lead times. pmarketresearch.com Despite these advancements, achieving high yields remains a challenge, with typical commercial batch yields reported to be in the range of 58-67%. pmarketresearch.com

Utilization as a Building Block in Complex Organic Synthesis

The unique structure of this compound, featuring amino, carboxylic acid, and fluorine functional groups, makes it an exceptionally versatile building block for creating more complex molecules. nbinno.cominnospk.com

Amidation and Esterification Reactions

The presence of both an amino group and a carboxylic acid group allows this compound to readily undergo amidation and esterification reactions. innospk.com These reactions are fundamental for constructing larger molecules, particularly in pharmaceutical development. For example, it can be coupled with amino acids or peptides to form amide bonds, creating prodrugs that can be selectively activated within the body. nbinno.com

Standard coupling reagents are employed to facilitate these transformations. The carboxylic acid can be activated, for instance, using dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of N-hydroxysuccinimide (NHS) or by converting it to a more reactive acyl chloride. reddit.com Silyl esters have also been explored as reactive intermediates to promote chemoselective amidation. thieme-connect.com

Table 2: Example Amidation Reaction

Reactant 1 Reactant 2 Coupling Reagents Solvent Yield Reference

Coupling and Oxidation Processes

This compound and its analogues can participate in various coupling and oxidation reactions. innospk.com The amino group can be oxidized to a nitro or nitroso group using specific oxidizing agents. smolecule.com

Furthermore, halogenated analogues of this compound are valuable substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are powerful tools for forming carbon-carbon bonds and synthesizing complex biaryl structures, which are common motifs in drug discovery. For example, a bromo- or iodo-substituted analogue can be coupled with an aryl boronic acid to construct more elaborate molecular frameworks. smolecule.com

Precursor in Fluorine-Containing Compound Synthesis

The compound is a critical precursor in the synthesis of a wide array of fluorine-containing compounds. pmarketresearch.com The inclusion of fluorine in organic molecules often enhances metabolic stability and bioavailability, making it a highly desirable feature in drug design.

In the pharmaceutical industry, this compound is a key starting material for synthesizing active pharmaceutical ingredients (APIs), including anticancer agents like fluorine-containing taxane (B156437) derivatives and various antibiotic drugs. pmarketresearch.com It is also used to produce quinazoline (B50416) and benzothiazole (B30560) derivatives, which exhibit a range of biological activities. innospk.com In agrochemical applications, it serves as a precursor for advanced herbicides and fungicides, such as fluorinated carboxamide fungicides, where the fluorine atom contributes to the efficacy and stability of the final product. pmarketresearch.com

Synthesis of Related Fluoroaminobenzoic Acid Isomers and Derivatives

The precise placement of amino and fluoro groups on a benzoic acid scaffold is crucial for tuning the molecule's chemical and biological properties. The synthesis of specific isomers and derivatives of this compound requires carefully designed strategies to control regioselectivity and introduce desired functional groups.

Strategies for Positional Isomers (e.g., 2-Amino-3-fluorobenzoic acid, 4-Amino-2-fluorobenzoic acid)

The synthesis of positional isomers of fluoroaminobenzoic acids often involves multi-step sequences starting from appropriately substituted precursors. The choice of starting material and the reaction pathway are critical for achieving the desired substitution pattern.

Synthesis of 2-Amino-3-fluorobenzoic acid

The key steps are outlined below:

Formation of 7-Fluoroisatin (B1296980): A substituted anilide undergoes cyclization in concentrated sulfuric acid at elevated temperatures (e.g., 90°C) to yield 7-fluoroisatin. orgsyn.org

Oxidative Cleavage: The resulting 7-fluoroisatin is treated with hydrogen peroxide in an aqueous sodium hydroxide (B78521) solution. orgsyn.orgprepchem.com This reaction opens the isatin (B1672199) ring system. The temperature of this exothermic reaction is typically controlled, rising to 30-40°C. orgsyn.org

Acidification and Isolation: After the reaction is complete, the mixture is carefully acidified with hydrochloric acid to a specific pH (around 1) to precipitate the final product, 2-amino-3-fluorobenzoic acid. orgsyn.orgprepchem.com The product is then collected by filtration and dried. orgsyn.org

This synthetic approach has been shown to significantly improve yields compared to previously reported methods. orgsyn.org The resulting 2-amino-3-fluorobenzoic acid is a valuable intermediate for synthesizing various therapeutic agents and ligands. orgsyn.org

Table 1: Synthesis of 2-Amino-3-fluorobenzoic Acid from 7-Fluoroisatin

StepReactantsReagentsKey ConditionsProductYieldReference
17-FluoroisatinHydrogen Peroxide, Sodium HydroxideAqueous solution, temperature rises to 30-40°CSodium 2-amino-3-fluorobenzoate- orgsyn.org
2Sodium 2-amino-3-fluorobenzoateHydrochloric AcidAcidification to pH 12-Amino-3-fluorobenzoic acid84-96% orgsyn.org

Synthesis of 4-Amino-2-fluorobenzoic acid

The synthesis of 4-amino-2-fluorobenzoic acid can be accomplished through various routes, often involving the protection of the amino group and oxidation of an aldehyde. One detailed method starts from 3-fluoroaniline, which is a common and relatively inexpensive industrial chemical. google.com

A patented multi-step synthesis involves the following key transformations google.comgoogle.com:

Protection and Formylation: The amino group of a starting fluoroaniline (B8554772) is protected, for example, as a dibenzylamino group. Subsequent reactions introduce an aldehyde group to form a 4-(dibenzylamino)-2-fluorobenzaldehyde intermediate. google.comgoogle.com

Oxidation: The aldehyde group is then oxidized to a carboxylic acid. This is achieved using an oxidizing agent like sodium chlorite (B76162) in the presence of hydrogen peroxide and a phase-transfer catalyst or buffer like sodium dihydrogen phosphate. google.comgoogle.com The reaction is typically run in a solvent such as acetone (B3395972) or acetonitrile (B52724) at controlled temperatures (e.g., 10°C or 40°C). google.comgoogle.com

Deprotection: The final step is the removal of the protecting groups from the amino function to yield 4-amino-2-fluorobenzoic acid. google.com

Another approach involves the esterification of a related acetamido acid followed by deprotection. For example, ethyl 4-amino-2-fluorobenzoate can be synthesized from 4-acetamido-2-fluorobenzoic acid by heating it in ethanol (B145695) with boron trifluoride etherate, which facilitates both esterification and deacetylation. prepchem.com

Table 2: Example Oxidation Step in 4-Amino-2-fluorobenzoic Acid Synthesis

Starting MaterialReagentsSolventTemperatureProductPurityReference
4-(Dibenzylamino)-2-fluorobenzaldehydeSodium Chlorite, Hydrogen Peroxide, Sodium Dihydrogen PhosphateAcetone10°C4-(Dibenzylamino)-2-fluorobenzoic acid98.4% google.comgoogle.com
4-(Dibenzylamino)-2-fluorobenzaldehydeSodium Chlorite, Hydrogen Peroxide, Sodium Dihydrogen PhosphateAcetonitrile40°C4-(Dibenzylamino)-2-fluorobenzoic acid98.9% google.comgoogle.com

Controlled Functionalization and Regioselective Synthesis

Achieving regiocontrol in the synthesis of substituted benzoic acids is a significant challenge in organic chemistry. Modern synthetic methods increasingly rely on catalyst-controlled reactions and the use of directing groups to install substituents at specific positions on the aromatic ring.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic compounds. In this approach, a functional group on the ring directs a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position, creating a carbanion that can then react with an electrophile.

For benzoic acids, the carboxylate group itself can act as a directed metalation group (DMG). By treating an unprotected benzoic acid, such as 2-methoxybenzoic acid, with s-butyllithium (s-BuLi) and TMEDA at low temperatures (-78°C), deprotonation occurs exclusively at the position ortho to the carboxylate. organic-chemistry.org Interestingly, a reversal of regioselectivity can be achieved by changing the base system to n-butyllithium (n-BuLi) and potassium tert-butoxide (t-BuOK), which directs metalation to the position ortho to the methoxy (B1213986) group. organic-chemistry.org This tunable regioselectivity allows for the synthesis of contiguously substituted benzoic acids that are otherwise difficult to prepare. organic-chemistry.org

Catalyst-Controlled C-H Functionalization

Transition metal-catalyzed C-H activation and functionalization have emerged as highly efficient and atom-economical methods for modifying aromatic rings. These reactions often provide high regioselectivity that is complementary to classical electrophilic aromatic substitution.

Rhodium-Catalyzed Cross-Dehydrogenative Coupling: Biaryl acids can be synthesized via a rhodium-catalyzed cross-dehydrogenative coupling of benzoic acids. hep.com.cn Using a rhodium(I) catalyst and sodium chlorite as a mild oxidant, this method allows for the direct dimerization of benzoic acids with high regioselectivity and tolerance for various functional groups, including fluoro and methoxy substituents. hep.com.cn

Copper-Catalyzed Amination: Regioselective amination of halobenzoic acids is another key strategy. A copper-catalyzed cross-coupling procedure allows for the chemo- and regioselective amination of 2-bromobenzoic acids with both aliphatic and aromatic amines. nih.gov This method is advantageous as it does not require protection of the carboxylic acid group and produces N-aryl and N-alkyl anthranilic acid derivatives in high yields. nih.gov

Iridium-Catalyzed C-H Activation: Late-stage functionalization of complex molecules can be achieved using iridium-catalyzed C-H activation. diva-portal.org This approach can be used for C-H amination and sulfonamidation of benzoic acids, providing a rapid route to analogues of drug-like molecules. diva-portal.org

These advanced methods provide powerful tools for the controlled and regioselective synthesis of highly functionalized fluoroaminobenzoic acid derivatives, enabling the exploration of new chemical space for various applications.

Table 3: Comparison of Regioselective Synthesis Strategies

MethodKey PrincipleDirecting GroupTypical ReagentsAdvantageReference
Directed Ortho-MetalationDeprotonation directed by a functional group.Carboxylate, Methoxys-BuLi/TMEDA, n-BuLi/t-BuOKPredictable regioselectivity based on directing group and base. organic-chemistry.org
Rh-Catalyzed CDCDirect coupling of two C-H bonds.Carboxylate[Rh(I)] catalyst, NaClO₂High atom economy, mild conditions. hep.com.cn
Cu-Catalyzed AminationCross-coupling of a C-X bond with an N-H bond.Carboxylate (coordinating)Cu/Cu₂O catalystTolerates unprotected carboxylic acid; good for N-aryl/N-alkyl derivatives. nih.gov

Design and Synthesis of 2 Amino 4 Fluorobenzoic Acid Derivatives and Analogues

Heterocyclic Derivatives

The structural framework of 2-amino-4-fluorobenzoic acid is particularly amenable to the construction of fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry.

Synthesis of Benzothiazole (B30560) Derivatives

Benzothiazole derivatives can be synthesized from this compound. A common method involves the condensation of this compound with o-aminothiophenol. scispace.comijpsonline.com This reaction is typically carried out by refluxing the equimolar quantities of the reactants in the presence of a dehydrating agent like polyphosphoric acid at elevated temperatures, around 220°C. scispace.comijpsonline.com The resulting product, 2-(2'-amino-4'-fluorophenyl)-benzothiazole, is then isolated by pouring the reaction mixture into an ice-cold sodium carbonate solution, followed by filtration and recrystallization from a suitable solvent like methanol (B129727). scispace.comijpsonline.com

This intermediate can be further modified. For instance, it can be reacted with diethanolamine (B148213) in pyridine (B92270) to produce 2-[2-(N,N-dihydroxyethylamino)-4-fluorophenyl) benzothiazole. scispace.com Subsequent treatment with thionyl chloride can then convert the dihydroxyethylamino group into a dichloroethylamino group, yielding 2-[2-(N,N-dichloroethylamino)-4-fluorophenyl)- benzothiazole. scispace.com The structures of these synthesized derivatives are confirmed using spectral data from techniques such as IR and NMR spectroscopy. scispace.comijpsonline.com

Table 1: Synthesis of Benzothiazole Derivatives from this compound
Starting MaterialReagent(s)Key Reaction ConditionsProductReference
This compoundo-Aminothiophenol, Polyphosphoric acidReflux, 220°C, 4 hours2-(2'-Amino-4'-fluorophenyl)-benzothiazole scispace.comijpsonline.com
2-(2'-Amino-4'-fluorophenyl)-benzothiazoleDiethanolamine, PyridineReflux, 4 hours2-[2-(N,N-dihydroxyethylamino)-4-fluorophenyl)benzothiazole] scispace.com
2-[2-(N,N-dihydroxyethylamino)-4-fluorophenyl)benzothiazole]Thionyl chlorideReflux, 4 hours2-[2-(N,N-dichloroethylamino)-4-fluorophenyl)-benzothiazole] scispace.com

Synthesis of Quinazoline (B50416) Derivatives

This compound is a key precursor for the synthesis of quinazoline derivatives, a class of compounds with significant biological activities. innospk.comnih.gov One synthetic route involves a two-step process to produce 2,4-dichloro-7-fluoroquinazoline. nih.gov The first step is the reaction of this compound with sodium cyanate (B1221674) (NaOCN) in an aqueous acetic acid solution. nih.gov Subsequent treatment with sodium hydroxide (B78521) followed by acidification with concentrated hydrochloric acid leads to the formation of 7-fluoroquinazoline-2,4(1H,3H)-dione in high yield. nih.gov

In the second step, this dione (B5365651) intermediate is refluxed with phosphorus oxychloride (POCl₃) and N,N-diethylaniline. nih.gov After the reaction, excess POCl₃ is removed, and the residue is poured into an ice-water mixture to precipitate the final product, 2,4-dichloro-7-fluoroquinazoline. nih.gov This method provides the target compound in an excellent yield of 94%. nih.gov

Another approach to quinazoline derivatives starts with the cyclization of 2-amino-5-fluorobenzoic acid with formamide (B127407) to prepare 6-fluoro-4-quinazolinol. nih.gov While this uses a different isomer, it highlights the general utility of fluorinated aminobenzoic acids in quinazoline synthesis.

Table 2: Synthesis of Quinazoline Derivatives
Starting MaterialReagentsIntermediate ProductFinal ProductReference
This compound1. NaOCN, Acetic acid, Water 2. NaOH, HCl7-Fluoroquinazoline-2,4(1H,3H)-dione- nih.gov
7-Fluoroquinazoline-2,4(1H,3H)-dionePOCl₃, N,N-diethylaniline-2,4-Dichloro-7-fluoroquinazoline nih.gov

Exploration of Fluoroacridine Analogues

Fluoroacridines represent another class of heterocyclic compounds accessible from fluorinated anthranilic acids. 2-Amino-3-fluorobenzoic acid, a positional isomer of the title compound, is explicitly mentioned as an important precursor for the synthesis of fluoroacridines. orgsyn.org These fluoroacridines can be further converted into interesting tridentate ligands. orgsyn.org While direct synthesis from this compound is not detailed in the provided sources, the chemistry of its isomers suggests that it could potentially serve as a substrate for similar cyclization reactions, such as the Ullmann condensation, to form acridine (B1665455) or acridone (B373769) scaffolds. The synthesis of these complex ring systems often involves the coupling of an aminobenzoic acid derivative with a halogenated aromatic ring, followed by an intramolecular cyclization.

Schiff Base Complexes

Schiff bases derived from this compound are versatile ligands capable of coordinating with various metal ions, forming stable complexes with diverse geometries and properties. nih.govscirp.org These ligands are typically formed through the condensation reaction between the amino group of this compound and a carbonyl compound, such as an aldehyde or ketone. semanticscholar.org

Synthesis and Coordination Chemistry of Metal-Schiff Base Complexes (e.g., Cobalt-Sodium, Copper(II))

The synthesis of metal-Schiff base complexes involves the reaction of a pre-formed Schiff base ligand with a metal salt.

A notable example is a novel heterobinuclear cobalt(III)-sodium(I) complex. nih.gov The Schiff base ligand for this complex was synthesized from this compound and 3-methoxysalicylaldehyde. nih.gov The resulting complex, [CoNa(C₁₅H₁₀NO₄F)₂(CH₃OH)]₂, was characterized by IR, ¹H NMR spectroscopy, and single-crystal X-ray diffraction. nih.gov

Similarly, a ternary copper(II) complex has been synthesized using a Schiff base derived from this compound and salicylaldehyde (B1680747), with 1,10-phenanthroline (B135089) as a secondary ligand. researchgate.net The synthesis and characterization of this complex were confirmed by elemental analysis, IR and ¹H-NMR spectroscopy, and single-crystal X-ray diffraction. researchgate.net Schiff bases are recognized as valuable components in creating biologically significant compounds. researchgate.net

Ligand Design and Metal Ion Coordination Geometries

The design of Schiff base ligands derived from this compound allows for the formation of complexes with specific coordination geometries, which are dictated by the nature of the metal ion and the ligand's donor atoms. semanticscholar.orgnih.gov

In the heterobinuclear cobalt(III)-sodium(I) complex, X-ray crystallography revealed a complex coordination environment. nih.gov The cobalt atom is six-coordinated in a distorted octahedral geometry, bonded to two imine nitrogen atoms, two carboxylate oxygen atoms, and two hydroxyl oxygen atoms from two different Schiff base ligands. nih.gov The sodium atom is seven-coordinated, bonding to two methoxy (B1213986) oxygen atoms, two hydroxyl oxygen atoms, two oxygen atoms from the same carboxylate group, and one oxygen atom from a methanol solvent molecule. nih.gov

For the ternary copper(II) complex, the single-crystal X-ray diffraction analysis showed that the copper atom is five-coordinated and adopts a square pyramidal geometry. researchgate.net The coordination sphere of the copper atom is composed of one nitrogen atom from the imine group, two nitrogen atoms from the 1,10-phenanthroline molecule, one hydroxyl oxygen atom, and one carboxylate oxygen atom. researchgate.net The ability of Schiff bases to form stable complexes with transition metals is a well-established principle in coordination chemistry. scirp.org

Table 3: Coordination Details of Metal-Schiff Base Complexes
ComplexMetal Ion(s)Coordination NumberCoordination GeometryCoordinating Atoms from Schiff Base LigandReference
[CoNa(C₁₅H₁₀NO₄F)₂(CH₃OH)]₂Co(III)6Distorted OctahedralImine Nitrogen, Carboxylate Oxygen, Hydroxyl Oxygen nih.gov
[CoNa(C₁₅H₁₀NO₄F)₂(CH₃OH)]₂Na(I)7-Methoxy Oxygen, Hydroxyl Oxygen, Carboxylate Oxygen nih.gov
Ternary Copper(II) ComplexCu(II)5Square PyramidalImine Nitrogen, Hydroxyl Oxygen, Carboxylate Oxygen researchgate.net

Fluorine-Containing Taxane (B156437) Derivatives

The demand for this compound is significantly driven by its use in the pharmaceutical industry, particularly in the synthesis of complex anticancer agents. pmarketresearch.com One notable application is its role as a precursor in the production of fluorine-containing taxane derivatives. pmarketresearch.com Taxanes are a class of diterpenes that are widely used as chemotherapy agents. The introduction of fluorine atoms into the taxane structure can modulate the molecule's biological activity and pharmacokinetic profile. This compound provides a key fluorinated structural motif that can be incorporated into these complex natural product-based drugs. pmarketresearch.com The synthesis of these derivatives often involves multi-step sequences where the fluorinated aromatic ring of this compound is appended to the core taxane skeleton.

Peptide Chemistry and Unnatural Amino Acid Derivatives

This compound is classified as an unnatural aromatic amino acid derivative and finds significant application in peptide chemistry. tcichemicals.comtcichemicals.com Its structure allows it to be used in solution-phase peptide synthesis, where it can be incorporated into peptide chains to create novel peptidomimetics. sigmaaldrich.com The presence of the fluorine atom can introduce unique conformational constraints and electronic properties to the resulting peptide, potentially enhancing its biological activity, stability, or ability to cross cell membranes. nbinno.com

The synthesis of these derivatives often involves standard peptide coupling reactions where the carboxylic acid group of this compound is activated and reacted with the amino group of another amino acid or peptide. Conversely, the amino group of this compound can be coupled with the activated carboxylic acid of another molecule. For instance, it can be coupled with other amino acids or peptides to create prodrugs that can be selectively activated under specific physiological conditions, such as changes in pH or by certain enzymes. nbinno.com

Other Functionalized Derivatives for Specific Research Applications

The versatility of this compound extends to the synthesis of a wide range of functionalized derivatives for various research applications. moleculardepot.com Its reactive amino and carboxylic acid groups provide handles for numerous chemical transformations, including substitution, condensation, and cyclization reactions. innospk.comglobalscientificjournal.com

One area of application is in the synthesis of heterocyclic compounds. For example, it serves as a precursor for benzothiazole derivatives, which have shown potential in cancer treatment. innospk.com It is also a key intermediate in the synthesis of quinazoline derivatives, a class of compounds with a broad spectrum of biological activities. innospk.com

Furthermore, this compound and its isomers are used in the biosynthesis of novel natural product analogues. For instance, various fluoroanthranilic acids, including the 4-fluoro isomer, have been successfully incorporated by microorganisms to produce fluorinated aurachin alkaloids. nih.gov This biosynthetic approach allows for the creation of derivatives that may be difficult to access through traditional chemical synthesis. nih.gov

The compound is also utilized in the development of materials and coordination chemistry. It can be incorporated into polymers to enhance their properties or used as a ligand to form stable complexes with metal ions. nbinno.com

The synthesis of various derivatives often starts with the modification of either the amino or the carboxylic acid group. For instance, the amino group can be acylated or alkylated, while the carboxylic acid can be esterified or converted to an amide. These initial modifications open up pathways to a vast number of more complex molecules with tailored properties for specific research needs.

Interactive Data Table: Applications of this compound Derivatives

Application AreaDerivative TypeResearch Focus
Anticancer AgentsFluorine-Containing TaxanesChemotherapy
Peptide ChemistryUnnatural Amino AcidPeptidomimetics, Prodrugs
Heterocyclic ChemistryBenzothiazoles, QuinazolinesVaried Biological Activities
BiosynthesisFluorinated AurachinsNovel Antibiotics
Materials SciencePolymer AdditivesEnhanced Material Properties

Advanced Spectroscopic and Structural Elucidation of 2 Amino 4 Fluorobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 2-Amino-4-fluorobenzoic acid. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, NMR provides a detailed map of the molecular structure. smolecule.comchemicalbook.com

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for confirming the molecular skeleton of this compound.

¹H NMR: The ¹H NMR spectrum provides information about the chemical environment of protons. For this compound, the spectrum would display distinct signals for the aromatic protons and the amine (NH₂) and carboxylic acid (COOH) protons. The aromatic region is particularly complex due to spin-spin coupling between the protons and the fluorine atom.

¹³C NMR: The ¹³C NMR spectrum reveals the number and type of carbon atoms in the molecule. The spectrum for this compound would show distinct peaks for the seven carbon atoms, including the carboxylic acid carbon, the carbon attached to the amino group, the carbon bonded to fluorine, and the other aromatic carbons. chemicalbook.com The chemical shifts are influenced by the electronic effects of the substituents (-NH₂, -F, -COOH). For instance, the carbon atom attached to the highly electronegative fluorine atom would exhibit a characteristic large C-F coupling constant. orgsyn.org

Table 1: Typical NMR Data for Fluorobenzoic Acid Derivatives Note: Data is compiled from related structures to illustrate expected values.

Nucleus Compound Solvent Chemical Shift (δ, ppm)
¹H 2-Fluoro-3-methylbenzoic acid CD₃OD 7.71 (td), 7.41 (t), 7.11 (t) arkat-usa.org
¹H 4-Fluorobenzoic acid CDCl₃ 8.14-8.12 (m), 7.15 (t) eurjchem.com
¹³C 2-Amino-3-fluorobenzoic acid CD₃OD 116.33 (d, C-3), 124.76 (C-5), 125.47 (d, C-6), 126.53 (d, C-1), 126.99 (d, C-4), 155.42 (d, C-2), 162.88 (C=O) orgsyn.org

| ¹³C | 4-Fluorobenzoic acid | Acetone (B3395972) | 166.0, 131.7, 131.4, 129.8, 127.3 rsc.org |

¹⁹F NMR spectroscopy is a highly sensitive technique used specifically to analyze the environment of fluorine atoms within a molecule. chemrxiv.org Given the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, it provides clear, well-resolved spectra with a wide range of chemical shifts. chemrxiv.org For this compound, the ¹⁹F NMR spectrum would show a signal whose chemical shift provides direct evidence of the fluorine's electronic environment, influenced by the amino and carboxylic acid groups. Studies on isomers like 2-fluoro-3-methylbenzoic acid show characteristic shifts; for example, a signal at -114.82 ppm (referenced to CFCl₃) has been reported. arkat-usa.org The chemical shift can be sensitive to factors like solvent and pH. nih.gov

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used alongside NMR to confirm the elemental composition of a molecule with high accuracy. rsc.org While standard mass spectrometry provides the molecular weight to the nearest integer, HRMS can measure the mass to several decimal places. researchgate.net This precision allows for the determination of a unique molecular formula. For derivatives of this compound, HRMS has been used to confirm the calculated molecular formula, providing unequivocal evidence of the compound's identity. ambeed.comresearchgate.net When combined, NMR and HRMS offer a comprehensive and unambiguous structural characterization. eurjchem.comresearchgate.net

Solid-State NMR (ssNMR) is employed to study the structure and dynamics of molecules in their crystalline or solid forms. dergipark.org.tr Techniques like Magic Angle Spinning (MAS) are used to obtain high-resolution spectra from solid samples. acs.orgresearchgate.net For fluorinated benzoic acids, ssNMR can reveal details about intermolecular interactions, such as hydrogen bonding in the crystal lattice. acs.org Advanced 2D ssNMR experiments, like ¹H–¹H radio frequency driven recoupling (RFDR), can measure internuclear distances, providing insights into the spatial arrangement of molecules within the crystal structure. acs.org This is particularly valuable for understanding the different polymorphic forms a compound might adopt.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an essential tool for identifying the functional groups present in a molecule. indexcopernicus.com The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups.

Detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), allows for the assignment of specific absorption bands to specific bond stretching and bending modes. dergipark.org.trnih.govresearchgate.net

Table 2: Characteristic IR Vibrational Frequencies for this compound and Related Compounds

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹) Reference
O-H Stretch Carboxylic Acid ~3400-2400 (broad) eurjchem.com
N-H Stretch Amino Group ~3400-3300 eurjchem.com
C=O Stretch Carboxylic Acid ~1680-1660 orgsyn.org
C=C Stretch Aromatic Ring ~1620-1450 orgsyn.org

The spectrum for a co-crystal of 4-fluorobenzoic acid shows characteristic bands at 1674 cm⁻¹ (C=O) and a broad O-H stretch from 3082-2552 cm⁻¹. eurjchem.com For 2-amino-3-fluorobenzoic acid, notable peaks include 1660 cm⁻¹ (C=O), 1618 cm⁻¹ (C=N character), and 1260 cm⁻¹ (C-F). orgsyn.org These values provide a reference for the expected vibrational modes in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule when it absorbs UV or visible light. bbec.ac.in The absorption of energy promotes electrons from a lower-energy ground state to a higher-energy excited state. rsc.org For aromatic compounds like this compound, the most significant transitions are typically π → π* transitions associated with the conjugated π-system of the benzene (B151609) ring. spcmc.ac.inlibretexts.org

The benzene ring itself has characteristic absorptions, and the presence of substituents like the amino (-NH₂), fluoro (-F), and carboxyl (-COOH) groups alters the energy levels of the molecular orbitals, causing shifts in the absorption maxima (λ_max). The amino group, an electron-donating group, and the carboxyl group, an electron-withdrawing group, extend the conjugation and typically shift the absorption to longer wavelengths (a bathochromic shift). The UV-Vis spectrum is expected to show intense bands corresponding to these π → π* transitions. researchgate.net Less intense n → π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, may also be observed. rsc.org

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique exclusively used for studying chemical species that have one or more unpaired electrons. wikipedia.org Such species, known as paramagnetic species, include free radicals, radical ions, and transition metal complexes. wikipedia.orgthermofisher.com The fundamental principle of ESR is analogous to that of Nuclear Magnetic Resonance (NMR), but it probes the transitions of electron spins in a magnetic field rather than nuclear spins. wikipedia.org For a molecule like this compound, which is diamagnetic in its ground state (all electrons are paired), ESR spectroscopy becomes relevant when it is converted into a paramagnetic species, for instance, through oxidation to form a radical cation.

The generation of a radical cation from an aminobenzoic acid derivative can be achieved through chemical or electrochemical oxidation, or by using high-energy radiation. rsc.org In the case of this compound, the removal of an electron would likely occur from the π-system of the benzene ring, which is influenced by both the electron-donating amino group (-NH₂) and the electron-withdrawing carboxyl (-COOH) and fluoro (-F) groups. The resulting unpaired electron would be delocalized across the aromatic system.

The ESR spectrum of the this compound radical cation would provide a wealth of structural information through its spectral parameters, primarily the g-factor and hyperfine coupling constants. thermofisher.com

g-factor : This is a proportionality constant that is characteristic of the radical's electronic environment. For organic radicals, the g-factor is typically close to that of a free electron (approximately 2.0023). acs.org Deviations from this value can offer insights into the spin-orbit coupling and the nature of the atoms influencing the unpaired electron's environment.

Hyperfine Coupling : This refers to the interaction (coupling) of the unpaired electron with nearby magnetic nuclei (those with a nuclear spin, I > 0). For the this compound radical, the key magnetic nuclei are ¹H (I=1/2), ¹⁴N (I=1), and ¹⁹F (I=1/2). The interaction with these nuclei splits the primary ESR signal into a multiplet pattern. The number of lines and the spacing between them (the hyperfine coupling constant, a) reveal the number and type of nuclei interacting with the unpaired electron and the extent of that interaction, which is directly related to the spin density distribution.

For the this compound radical cation, one would expect to observe hyperfine couplings to the nitrogen nucleus of the amino group, the fluorine nucleus at the C4 position, and the various hydrogen nuclei on the aromatic ring and the amino group. Analysis of these coupling constants, often aided by computational simulations, would allow for a detailed mapping of the unpaired electron's distribution, clarifying the electronic influence of the amino, fluoro, and carboxylic acid substituents on the radical's structure. rsc.org Studies on radical cations of fluorinated anilines and benzenes have demonstrated that fluorine coupling constants are particularly informative about the radical's geometry and electronic structure. rsc.orgnih.gov

Chromatographic Methods for Purity and Isomer Differentiation

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful analytical technique for the separation, identification, and quantification of compounds in a mixture. thermofisher.com This method is particularly crucial for differentiating isomers—molecules that have the same molecular formula and thus the same mass, but different structural arrangements. thermofisher.commtc-usa.com For this compound, potential impurities could include its positional isomers, such as 3-Amino-4-fluorobenzoic acid, 4-Amino-2-fluorobenzoic acid, or 2-Amino-5-fluorobenzoic acid, which might arise during synthesis. Since these isomers have identical mass-to-charge (m/z) ratios, chromatographic separation is essential for their individual detection by the mass spectrometer.

The separation in HPLC is achieved based on the differential partitioning of analytes between a stationary phase (the column) and a mobile phase (the solvent). thermofisher.com The choice of both phases is critical for resolving closely related isomers. For the separation of aminofluorobenzoic acid isomers, a reversed-phase HPLC setup is commonly employed.

A typical HPLC-MS method for separating this compound from its positional isomers would involve a C18 or a Phenyl-Hexyl stationary phase. Phenyl-based columns can offer enhanced selectivity for aromatic and fluorinated compounds through π-π interactions. mtc-usa.com Mixed-mode columns, which combine reversed-phase and ion-exchange characteristics, have also proven highly effective for separating aminobenzoic acid isomers by exploiting subtle differences in their hydrophobicity and ionic properties. helixchrom.comsielc.com

The mobile phase typically consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with a small amount of an acidifier such as formic acid. sielc.comvu.edu.au The acid serves to protonate the analytes, ensuring sharp, well-defined chromatographic peaks and promoting efficient ionization in the mass spectrometer's source.

Following separation on the HPLC column, the eluent is directed to the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for this class of compounds, as it is a soft ionization method that typically keeps the parent molecule intact, showing a strong signal for the protonated molecule [M+H]⁺. In the case of this compound and its isomers, this would correspond to an m/z of 156.04. The MS detector provides confirmation of the molecular weight and, when operated in tandem MS (MS/MS) mode, can provide structural information through characteristic fragmentation patterns, further confirming the identity of each separated isomer.

The table below outlines a plausible set of parameters for an HPLC-MS method designed for the separation of this compound and its isomers.

Table 1: Example HPLC-MS Parameters for Isomer Separation of Aminofluorobenzoic Acids

ParameterSpecification
HPLC System Ultra-High Performance Liquid Chromatography (UHPLC) System
Column Phenyl-Hexyl or Mixed-Mode C18/Cation-Exchange (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 60% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS Detection Selected Ion Monitoring (SIM) or MRM
Monitored Ion (m/z) 156.04 [M+H]⁺

Crystallographic Analysis and Supramolecular Interactions of 2 Amino 4 Fluorobenzoic Acid and Its Co Crystals

Single-Crystal X-ray Diffraction (SCXRD) Studies

A dedicated SCXRD study would be the first step in characterizing the solid-state structure of 2-amino-4-fluorobenzoic acid. This technique would provide unequivocal evidence of its atomic arrangement in the crystalline state.

Determination of Crystal System and Space Group

The diffraction data would first reveal the crystal system (e.g., monoclinic, orthorhombic, etc.) and the specific space group, which describes the symmetry elements present within the crystal lattice.

Elucidation of Molecular Geometry and Conformational Analysis

Analysis of the refined crystal structure would allow for a precise determination of bond lengths, bond angles, and torsion angles within the this compound molecule. This would offer insights into the planarity of the benzene (B151609) ring and the orientation of the amino and carboxylic acid functional groups.

Analysis of Unit Cell Parameters and Packing Motifs

The dimensions of the unit cell (a, b, c, α, β, γ) would be accurately determined. Furthermore, the arrangement of molecules within the unit cell, known as the packing motif, would be elucidated, revealing how the individual molecules assemble to form the crystal lattice.

Hydrogen Bonding Networks

The nature and geometry of hydrogen bonds are critical in dictating the supramolecular assembly. A detailed analysis would identify and characterize all significant hydrogen bonding interactions.

Intra- and Intermolecular N-H···O, O-H···O, N-H···F, C-H···F, and C-H···O Interactions

A crystallographic study would enable the identification and geometric characterization of various potential hydrogen bonds. These interactions, both within a single molecule (intramolecular) and between adjacent molecules (intermolecular), would be crucial in stabilizing the crystal structure. The formation of common motifs, such as dimers or chains, driven by these interactions would be a key area of analysis.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Until a dedicated crystallographic investigation of this compound is undertaken and its results are made publicly available, a comprehensive and accurate discussion of these specific structural aspects remains speculative.

A Detailed Crystallographic and Supramolecular Examination of this compound

Following an extensive review of scientific literature, it has been determined that there is a notable absence of specific, in-depth research focused on the crystallographic analysis and supramolecular interactions of this compound and its co-crystals as detailed in the requested outline.

While extensive research exists for structurally similar compounds—such as 4-fluorobenzoic acid, 2-amino-4-chlorobenzoic acid, and other aminobenzoic acid derivatives—this information does not directly pertain to this compound. The strict requirement to focus solely on the specified compound prevents the inclusion of data from these analogs.

The available literature provides examples of the analytical methods pertinent to the requested topics, including:

Hirshfeld Surface Analysis: Studies on co-crystals of compounds like 4-fluorobenzoic acid with 2-aminobenzothiazole (B30445) detail the use of Hirshfeld surface analysis and 2D fingerprint plots to quantify intermolecular contacts. eurjchem.comscite.ai This method allows for the visualization and quantification of interactions such as H···H, O···H, and C···H contacts.

Pi-Pi Stacking: In related molecular crystals, such as salts of 2-amino-4-methylpyridinium, π–π stacking interactions have been identified and characterized by parameters like the centroid–centroid separation distance. researchgate.net

Co-crystallization: The formation of co-crystals and the resulting supramolecular assemblies have been explored for various benzoic acids. For example, the co-crystal of 4-fluorobenzoic acid and 2-aminobenzothiazole is stabilized by N–H···O and O–H···O hydrogen bonds, forming distinct supramolecular structures. eurjchem.com

Polymorphism and Tautomerism: The phenomena of polymorphism and tautomerism are well-documented for related molecules. For instance, p-aminobenzoic acid is known to have multiple polymorphic forms. manchester.ac.ukrsc.org Furthermore, molecular complexes involving fluorobenzoic acids have been shown to exhibit tautomeric polymorphism, where different crystal forms contain different tautomers of the same molecule. rsc.org

Despite the relevance of these analytical techniques and phenomena to the study of this compound, specific experimental data and detailed research findings for the compound itself are not available in the reviewed sources. Therefore, it is not possible to provide a scientifically accurate article that adheres to the specific sections and subsections of the provided outline.

Computational Chemistry and Theoretical Studies on 2 Amino 4 Fluorobenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of organic molecules. analis.com.mybohrium.com By approximating the electron density of a system, DFT can accurately and efficiently compute a wide range of molecular properties. For derivatives of benzoic acid, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G* or 6-311++G(d,p), have been successfully employed to analyze their molecular structures and vibrational spectra. analis.com.mydergipark.org.trnanoient.org

Optimization of Molecular Geometries and Electronic Structure Analysis

In a study on organotin(IV) complexes of 2-amino-4-fluorobenzoic acid (AFA), DFT calculations were used to determine the optimized geometry of the complexes. researchgate.net These calculations revealed a distorted tetrahedral geometry around the tin atom in some of the complexes. researchgate.net The analysis of the electronic structure through methods like Natural Bond Orbital (NBO) analysis provides insights into the charge distribution and bonding interactions within the molecule. For related compounds, DFT calculations have been used to compute Mulliken charge distributions, which help in understanding the electrostatic properties of the molecule. bohrium.com

Table 1: Representative Calculated Bond Lengths and Angles for Benzoic Acid Derivatives from DFT Studies (Note: Data for closely related molecules are presented as a reference due to the lack of specific published data for this compound)

ParameterBondCalculated Value (Å)Molecule
Bond LengthC-N1.362-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile
C-F~1.356-Amino-3-bromo-2-fluorobenzoic acid
C=O~1.216-Amino-3-bromo-2-fluorobenzoic acid
C-O1.352-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile
C-C (aromatic)1.41-1.432-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile
Parameter Angle Calculated Value (°) B3LYP/6-311G++(d,p) Molecule
Bond AngleC-C-C~1202-amino-4-chlorobenzonitrile
C-C-N~1202-amino-4-chlorobenzonitrile
O-C-O~1232-amino-4-chlorobenzonitrile

Data sourced from references analis.com.mymdpi.com. Please note that these values are for analogous structures and serve as an illustration of typical computational results.

Prediction of Regioselectivity and Transition States in Reactions

DFT calculations are instrumental in predicting the regioselectivity of chemical reactions by evaluating the energies of possible transition states. For instance, in palladium-catalyzed allylic C-H alkylation of 1,4-dienes, DFT has been used to understand how the geometry and coordination of the nucleophile determine the Z/E- and regioselectivity of the products. jocpr.com Computational studies can map out the entire reaction pathway, identifying the rate-determining step and the intermediates involved. jocpr.com

While specific studies on the regioselectivity of this compound are not extensively documented, the principles derived from computational studies of similar reactions are applicable. For example, the electron-withdrawing nature of the fluorine atom and the electron-donating amino group will influence the electron density of the aromatic ring, thereby directing incoming electrophiles or nucleophiles to specific positions. Computational models can quantify these effects and predict the most likely sites of reaction, which is crucial for designing synthetic routes.

Molecular Orbital Analysis

Molecular orbital theory provides a framework for understanding the electronic behavior of molecules. The analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important as these orbitals are primarily involved in chemical reactions. chalcogen.ro

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The energies of the HOMO and LUMO and their energy gap (ΔE) are key descriptors of a molecule's chemical reactivity and kinetic stability. chalcogen.ro A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. bohrium.com Conversely, a small energy gap indicates that the molecule is more prone to chemical reactions. chalcogen.ro

For various organic molecules, DFT calculations at the B3LYP level have been successfully used to compute HOMO and LUMO energies. nanoient.orgirjweb.com For instance, in a study of p-aminoazobenzene, the HOMO-LUMO energy gap was calculated to be 3.93 eV, indicating high chemical stability. bohrium.com The distribution of the HOMO and LUMO across the molecule reveals the regions that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). Typically, the HOMO is located on the more electron-rich parts of the molecule, such as the amino group, while the LUMO is distributed over the electron-withdrawing groups and the aromatic ring. bohrium.com

Table 2: Representative HOMO-LUMO Energy Values from DFT Calculations for Related Compounds (Note: Data for closely related molecules are presented as a reference due to the lack of specific published data for this compound)

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
p-aminoazobenzene--3.93
Quercetin on Graphene-3.75522.58976.3449
Iron(III) Porphyrin Complex--0.9042

Data sourced from references bohrium.comchalcogen.rophyschemres.org.

Charge Transfer Properties

In studies of similar molecules, NBO analysis has revealed significant intramolecular charge transfer, which is evidenced by the delocalization of electron density from Lewis-type (bonding or lone pair) NBOs to non-Lewis-type (antibonding or Rydberg) NBOs. researchgate.net The stabilization energy, E(2), associated with these interactions provides a measure of their strength. researchgate.net For this compound, it is expected that significant charge transfer occurs from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of the benzene (B151609) ring.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. nanoient.org It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. bohrium.com The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential. bohrium.com

Typically, red regions indicate negative electrostatic potential and are associated with lone pairs of electronegative atoms, making them susceptible to electrophilic attack. bohrium.com Blue regions represent positive electrostatic potential, usually around hydrogen atoms, and are favorable sites for nucleophilic attack. bohrium.com Green regions denote neutral potential.

For molecules containing amino and carboxylic acid groups, the MEP map would be expected to show a negative potential around the carbonyl oxygen and a positive potential around the amino and hydroxyl hydrogens. bohrium.com In a study of p-aminoazobenzene, MEP analysis showed that the hydrogen atoms attached to the nitrogen atom have a more positive potential. bohrium.com For this compound, the MEP map would similarly highlight the reactive sites, providing a qualitative prediction of its intermolecular interactions.

Topological Analysis (RDG, ELF, LOL) for Chemical Bonding and Non-Covalent Interactions

Topological analysis of electron density is a powerful computational tool for visualizing and quantifying the nature of chemical bonds and non-covalent interactions (NCIs). Key methods include the Reduced Density Gradient (RDG), the Electron Localization Function (ELF), and the Localized Orbital Locator (LOL).

Reduced Density Gradient (RDG): RDG analysis identifies NCIs by plotting the reduced density gradient against the electron density. This method reveals regions of steric repulsion, van der Waals interactions, and hydrogen bonding, which are crucial for understanding crystal packing and ligand-receptor binding.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): Both ELF and LOL provide a measure of electron localization, offering a clear depiction of core, bonding, and lone pair electrons. These analyses help in understanding the nature of covalent bonds and the distribution of electron pairs within the molecule.

While these analyses are fundamental for a complete understanding of molecular structure and interactions, specific studies applying RDG, ELF, and LOL analysis directly to the isolated this compound molecule are not prominent in the surveyed literature. However, related computational techniques such as Hirshfeld surface analysis and Natural Bond Orbital (NBO) analysis have been applied to derivatives of 4-fluoroanthranilic acid, such as organotin(IV) complexes, to investigate intermolecular and non-covalent interactions. researchgate.netresearchgate.net These studies confirm the importance of hydrogen bonds and other weak interactions in defining the supramolecular structure of compounds derived from this acid. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active sites of biological macromolecules like proteins and DNA. For this compound, docking studies have primarily focused on its derivatives and metal complexes, highlighting its role as a critical building block for bioactive compounds.

Research has shown that metal complexes incorporating Schiff bases derived from this compound exhibit significant biological activity. Molecular docking simulations have been instrumental in elucidating the potential mechanisms of this activity.

A study on a ternary copper(II) complex with a Schiff base derived from this compound and salicylaldehyde (B1680747) performed docking against DNA and H-pylori urease. researchgate.net The results predicted strong binding affinities, suggesting potential anticancer and antibacterial applications. researchgate.net

Another investigation involving a heterobinuclear cobalt(III)-sodium(I) complex with a Schiff base from this compound used docking to predict its binding site and affinity with DNA, corroborating experimental data that showed the complex could effectively hydrolyze plasmid DNA. nih.gov

Organotin(IV) derivatives of 4-fluoroanthranilic acid have been docked against the active site of cytochrome P450 14-α-demethylase (CYP-51), an important fungal enzyme, revealing strong inhibitory potential. researchgate.net

These simulations provide a rational basis for the observed biological activities and guide the design of more potent therapeutic agents based on the this compound scaffold.

Derivative/ComplexBiological TargetPredicted Binding Affinity (kcal/mol)Reference
Copper(II) Schiff Base ComplexDNA-9.2 researchgate.net
Copper(II) Schiff Base ComplexH-pylori urease-12.8 researchgate.net
Cobalt(III)-Sodium(I) Schiff Base ComplexDNABinding predicted, specific value not stated nih.gov
Organotin(IV) Phosphoramide DerivativeCOVID-19 Main Protease-9.57 researchgate.net

Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Metabolism Relationships (QSMR)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Metabolism Relationship (QSMR) models are theoretical frameworks that aim to correlate the chemical structure of a compound with its physicochemical properties or metabolic fate, respectively. These models use statistical methods to build mathematical equations based on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

While QSPR and QSMR are powerful predictive tools in medicinal chemistry and materials science, specific models developed exclusively for this compound were not identified in the reviewed scientific literature. The development of such models would require a dataset of related compounds with experimentally determined properties or metabolic profiles, which could then be used to predict the behavior of new, unsynthesized derivatives.

The biological fate of a compound—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is intrinsically linked to its physicochemical properties. Although a formal QSMR model for this compound is not available, studies on its derivatives provide clear evidence of this correlation through structure-activity relationship (SAR) investigations.

A notable example comes from the development of antimalarial agents based on a dihydroquinazolinone scaffold, which utilizes this compound as a starting material. nih.gov In this research, the optimization of the lead compound's activity against the malaria parasite involved a systematic investigation of how structural modifications influenced not only the biological activity but also the ADME and physicochemical properties. nih.gov The study monitored parameters such as cytotoxicity, in vitro metabolism, and aqueous solubility to ensure that the resulting analogues possessed properties suitable for potential in vivo use. nih.gov This approach demonstrates the core principle of QSMR: that a molecule's structure dictates its properties, which in turn govern its biological activity and metabolic stability. nih.govresearchgate.net

Pharmacological Investigations and Biological Mechanisms of 2 Amino 4 Fluorobenzoic Acid and Its Derivatives

Role as an Active Pharmaceutical Ingredient (API) Intermediate

2-Amino-4-fluorobenzoic acid, also known as 4-fluoroanthranilic acid, is a versatile chemical intermediate with significant applications in the pharmaceutical industry. guidechem.comsigmaaldrich.com Its molecular structure, which features a benzoic acid backbone substituted with both an amino group and a fluorine atom, makes it a valuable building block for the synthesis of more complex molecules. innospk.comnbinno.com The pharmaceutical sector is a primary consumer, accounting for over 60% of the global use of this compound, where it is integral to the synthesis of various Active Pharmaceutical Ingredients (APIs). pmarketresearch.com

The compound's reactivity allows it to participate in a range of chemical reactions, serving as a starting material for drugs targeting various conditions. innospk.comnbinno.com It is frequently employed in the development of anti-inflammatory, antimicrobial, and antitumor agents. nbinno.com The presence of the fluorine atom is particularly noteworthy, as fluorinated aromatic compounds are highly valued in drug development for enhancing metabolic stability and bioactivity. pmarketresearch.com Consequently, this compound is a key component in the research and manufacturing of novel therapeutic agents. guidechem.combelievechemical.com

Anticancer Activity Studies

The incorporation of this compound into more complex molecules has led to the development of derivatives with significant anticancer properties. nbinno.com Research has focused on synthesizing and evaluating these derivatives for their ability to combat various cancer types through specific biological mechanisms.

Derivatives of this compound have demonstrated the ability to inhibit the growth of cancer cells in laboratory studies. Specifically, metal-based complexes incorporating Schiff bases derived from this compound have shown potent activity against human breast and prostate cancer cell lines. jacsdirectory.comresearchgate.net

For instance, a ternary copper(II) complex synthesized from a Schiff base of this compound and salicylaldehyde (B1680747) was found to inhibit the cellular proliferation of MDA-MB-231 human breast cancer cells. researchgate.netresearchgate.net Similarly, a heterobinuclear cobalt-sodium complex derived from a Schiff base of this compound and 3-methoxysalicylaldehyde also exhibited inhibitory effects on the proliferation of MDA-MB-231 cells. jacsdirectory.com Studies on amino acid Schiff base-copper(II) complexes have been conducted using various cancer cell lines, including human breast (MDA-MB-231, MCF-7) and prostate (PC-3) cancer cells, indicating a broad interest in these compounds for cancer research. researchgate.net

Inhibition of Cancer Cell Proliferation by this compound Derivatives

Derivative TypeCancer Cell LineObserved EffectSource
Ternary Copper(II) Complex with Schiff BaseMDA-MB-231 (Human Breast Cancer)Inhibition of cellular proliferation researchgate.netresearchgate.net
Cobalt-Sodium Complex with Schiff BaseMDA-MB-231 (Human Breast Cancer)Inhibition of cellular proliferation jacsdirectory.com
Amino Acid Schiff Base-Copper(II) ComplexesPC-3 (Human Prostate Cancer)Investigated for biological activity researchgate.net

A key mechanism underlying the anticancer effects of this compound derivatives is the inhibition of the proteasome, a protein complex that degrades unneeded or damaged proteins. jacsdirectory.comresearchgate.net The inhibition of proteasome activity in cancer cells disrupts cellular protein homeostasis, leading to programmed cell death, or apoptosis. researchgate.netnih.gov

Studies on the ternary copper(II) and cobalt-sodium complexes derived from this compound have shown that they possess proteasome-inhibitory activity in MDA-MB-231 breast cancer cells. jacsdirectory.comresearchgate.net This inhibition causes the accumulation of ubiquitinated proteins and the IκB-α protein, a natural substrate of the proteasome. jacsdirectory.comresearchgate.net The buildup of these proteins triggers a signaling cascade that results in the induction of apoptosis. jacsdirectory.comresearchgate.net This suggests that these metal complexes, acting as potent proteasome inhibitors, have the potential to be developed into novel anticancer drugs. jacsdirectory.comresearchgate.net The general pathway of proteasome inhibition is known to lead to the accumulation of the tumor suppressor protein p53, which can also contribute to inducing apoptosis. nih.gov

This compound serves as a critical precursor in the synthesis of advanced, fluorine-containing chemotherapeutic drugs. pmarketresearch.com Notably, it is used in the manufacturing of fluorinated taxane (B156437) derivatives. pmarketresearch.com Taxanes, such as Paclitaxel (Taxol®), are a class of potent anticancer drugs that work by disrupting the function of microtubules, which are essential for cell division. The synthesis of novel taxane analogues is an active area of research aimed at improving efficacy and overcoming drug resistance. researchgate.net The incorporation of fluorine atoms, facilitated by precursors like this compound, can enhance the pharmacological properties of these agents. pmarketresearch.com

The primary mechanism of action identified for anticancer derivatives of this compound involves the disruption of the ubiquitin-proteasome system. jacsdirectory.comresearchgate.netresearchgate.net By inhibiting the chymotrypsin-like activity of the proteasome, these compounds prevent the degradation of key regulatory proteins. researchgate.net This leads to the accumulation of proteins like the tumor suppressor p53 and IκB-α. jacsdirectory.comnih.gov The stabilization and accumulation of p53 can trigger a p53-dependent apoptotic pathway, while the buildup of IκB-α inhibits the pro-survival NF-κB pathway, further promoting cell death. researchgate.netnih.gov This targeted disruption of protein degradation represents a key strategy through which these compounds exert their anticancer effects. researchgate.net

Antimicrobial Properties

In addition to its role in anticancer research, this compound and its derivatives have been investigated for their antimicrobial properties. guidechem.comnbinno.com The compound itself has been reported to exhibit antimicrobial activity, making it a candidate for the development of new anti-infective agents. guidechem.com Its structure is used as a building block to synthesize various antimicrobial drugs. nbinno.com Research into related fluorinated benzoic acids and their derivatives has shown promise in creating novel compounds to combat microbial infections, which is crucial given the rise of drug-resistant pathogens. smolecule.comglobalscientificjournal.com

Antibacterial Activity

Derivatives of fluorobenzoic acids have been systematically explored for their potential as antibacterial agents. Research has focused on synthesizing new chemical entities, such as hydrazones, oxadiazoles, and thiosemicarbazides, and evaluating their efficacy against a range of pathogenic bacteria. jrespharm.comglobalscientificjournal.comresearchgate.net

For instance, a series of hydrazide hydrazones derived from 4-fluorobenzoic acid were prepared and tested for their antimicrobial properties. nih.gov One such derivative, 4-fluorobenzoic acid[(5-nitro-2-furanyl)methylene]hydrazide, demonstrated notable activity against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) comparable to the antibiotic ceftriaxone. nih.gov Similarly, novel 1,3,4-oxadiazole (B1194373) derivatives synthesized from m-fluorobenzoic acid hydrazide showed good antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, with some compounds exhibiting MIC values as low as 15.62 µg/ml. ajrconline.org Further studies on fluoro-benzimidazole derivatives have identified compounds with high inhibitory activity against gastrointestinal pathogens like Escherichia coli O157:H7 and Salmonella typhimurium, with MIC values ranging from 0.49–0.98 µg/mL. nih.gov

Table 1: Antibacterial Activity of Selected Fluorobenzoic Acid Derivatives

Derivative ClassSpecific Compound ExampleBacterial StrainActivity (MIC in µg/mL)Reference
Hydrazone4-fluorobenzoic acid[(5-nitro-2-furanyl)methylene]hydrazideStaphylococcus aureusComparable to Ceftriaxone nih.gov
1,3,4-OxadiazoleCompound A3, A6, A10 (from m-fluorobenzoic acid)S. aureus, B. subtilis, E. coli, P. aeruginosa15.62 ajrconline.org
Fluoro-benzimidazole4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazideEscherichia coli O157:H70.49-0.98 nih.gov
FluorobenzoylthiosemicarbazideMeta trifluoromethyl derivative 15bGram-positive bacteria7.82–31.25 mdpi.com

Antifungal Activity

The investigation into fluorobenzoic acid derivatives extends to their efficacy as antifungal agents. Various heterocyclic compounds synthesized using fluorinated precursors have shown promising results against fungal pathogens. globalscientificjournal.comresearchgate.net

One notable study involved the synthesis of 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives starting from 2-amino-5-fluorobenzoic acid, a close structural isomer of this compound. nih.gov Several of these quinazoline (B50416) derivatives, specifically compounds designated 3a, 3g, and 3h, displayed a high inhibitory effect on the growth of multiple fungi, with EC₅₀ values ranging from 8.3 to 64.2 µg/mL. nih.gov The mechanism for one derivative involved increasing the permeability of the fungal cell membrane and causing malformation of the hypha. nih.gov Additionally, 1,3,4-oxadiazole derivatives synthesized using m-fluorobenzoic acid hydrazide were tested against Candida albicans, with several compounds showing significant antifungal activity (MIC of 15.62 µg/ml), comparable to the standard drug fluconazole. ajrconline.org

Table 2: Antifungal Activity of Selected Fluorobenzoic Acid Derivatives

Derivative ClassOriginating AcidFungal StrainActivity (EC₅₀ / MIC in µg/mL)Reference
6-Fluoro-4-alkylthioquinazoline2-Amino-5-fluorobenzoic acidVarious Fungi8.3 - 64.2 (EC₅₀) nih.gov
1,3,4-Oxadiazolem-Fluorobenzoic acidCandida albicans15.62 (MIC) ajrconline.org

Potential as Anti-infective Agents

Reflecting its utility in generating both antibacterial and antifungal compounds, this compound is recognized as a versatile precursor for a wide range of anti-infective agents. nbinno.cominnospk.com The presence of the fluorine atom and the amino group on the benzoic acid core allows for diverse chemical modifications, leading to compounds with broad biological activities. innospk.com Its role as a key intermediate is highlighted in the synthesis of complex molecules like quinazoline and benzothiazole (B30560) derivatives, which are investigated for various therapeutic applications, including as anti-infective agents. innospk.com The growth in research related to antimicrobial resistance has spurred demand for fluorinated intermediates like this compound for the development of new and more effective drugs. pmarketresearch.com

Anti-inflammatory Properties

Derivatives of this compound are actively investigated for their anti-inflammatory potential. nbinno.com The core structure is related to fenamic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs). Research has shown that it can serve as a scaffold for creating new anti-inflammatory and analgesic drugs. smolecule.com

A specific derivative, 2-((3-carboxy-4-hydroxyphenyl)carbamoyl)-4-fluorobenzoic acid, was synthesized from 4-fluoro phthalic anhydride (B1165640) and evaluated for its anti-inflammatory effects. arabjchem.org This evaluation included studying its ability to inhibit myeloperoxidase (MPO), an enzyme implicated in inflammatory processes. arabjchem.org The ability of such derivatives to modulate the activity of enzymes central to the inflammatory cascade, such as cyclooxygenase (COX) enzymes, is a key area of this research. smolecule.com

Enzyme Inhibition Studies

The strategic placement of the fluorine atom and reactive amino group makes this compound an attractive starting point for designing specific enzyme inhibitors.

Inhibition of Formylating Enzymes

Derivatives containing a fluorinated amino-aromatic scaffold have been identified as inhibitors of enzymes involved in de novo purine (B94841) nucleotide biosynthesis, a critical pathway for cell proliferation. One such key enzyme is glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase). nih.govacs.org Although not directly synthesized from this compound, novel fluorinated 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidine analogues have been developed as potent inhibitors of GARFTase. nih.gov These complex molecules, which are folate-based inhibitors, demonstrate that the incorporation of a fluoro-substituted amino-aromatic moiety is a valid strategy for targeting this class of formylating enzymes for potential anticancer applications. nih.govacs.org

Inhibition of Cholinesterases (for specific derivatives)

A significant area of research has been the development of 4-fluorobenzoic acid derivatives as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are key targets in the symptomatic treatment of Alzheimer's disease. nih.gov

Studies have reported the synthesis of hybrid molecules that join a 4-fluorobenzoic acid moiety with other pharmacophores, such as tacrine (B349632), via an alkyl chain linker. nih.govheraldopenaccess.usthieme-connect.com These derivatives have shown potent inhibitory activity against both AChE and BChE. In one study, new derivatives were synthesized through a condensation reaction between activated 4-fluorobenzoic acid and 9-aminoalkyl-tetrahydroacridines. nih.gov Several of the resulting compounds (e.g., 4a and 4d) exhibited IC₅₀ values similar to the reference drug tacrine, with compound 4d showing high selectivity for AChE. nih.gov Another hybrid of tacrine and 4-fluorobenzoic acid was found to be a highly effective AChE inhibitor with an IC₅₀ of 0.784 nM, while also being a potent BChE inhibitor. heraldopenaccess.usheraldopenaccess.us

Table 3: Cholinesterase Inhibition by Selected 4-Fluorobenzoic Acid Derivatives

Derivative ClassSpecific CompoundEnzymeInhibitory Activity (IC₅₀)Reference
Tacrine-4-fluorobenzoic acid hybridAnalog 7AChE0.784 nM heraldopenaccess.usheraldopenaccess.us
Tacrine-4-fluorobenzoic acid hybridAnalog 7BChE0.0354 nM heraldopenaccess.usheraldopenaccess.us
4-fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamideCompound 4aAChESimilar to Tacrine nih.gov
4-fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamideCompound 4dAChESimilar to Tacrine (High Selectivity) nih.gov

Inhibition of β-Amyloid Aggregation (for specific derivatives)

The aggregation of β-amyloid (Aβ) peptides is a primary pathological hallmark of Alzheimer's disease (AD). Consequently, the development of agents that can inhibit this process is a key therapeutic strategy. Specific derivatives of fluorobenzoic acid have been incorporated into hybrid molecules designed to target multiple aspects of AD pathology, including the inhibition of Aβ aggregation.

A notable series of compounds combines 9-amino-1,2,3,4-tetrahydroacridine (THA), a known cholinesterase inhibitor, with a 2-fluorobenzoic acid moiety. smolecule.comnih.gov These hybrids were synthesized and evaluated for their ability to inhibit both cholinesterases and Aβ aggregation. smolecule.comnih.gov Among these, one of the most promising compounds, designated 3c, which features a butyl linker, demonstrated significant inhibition of Aβ aggregation. smolecule.comnih.govd-nb.info Kinetic studies and aggregation experiments confirmed its potential as a multifunctional agent for AD treatment. smolecule.comnih.gov

Detailed findings from these studies are presented below:

CompoundLinkerConcentration (µM)Inhibition of β-Amyloid Aggregation (%)Reference
THA-(butyl)-2-fluorobenzoic acid hybrid (3c)Butyl5077.32 nih.govd-nb.info
THA-(butyl)-2-fluorobenzoic acid hybrid (3c)Butyl10080.43 nih.gov

This table showcases the efficacy of a specific 2-fluorobenzoic acid derivative in preventing the aggregation of β-amyloid peptides, a key process in Alzheimer's disease.

Interaction with Biological Macromolecules

The structural features of this compound and its derivatives facilitate their interaction with various biological macromolecules, which is fundamental to their biological activity. smolecule.com These interactions are crucial for understanding their mechanisms of action and for their application in drug development and biochemical research. smolecule.comsmolecule.com The presence of the amino, carboxyl, and fluorine groups allows for a range of binding modes, including hydrogen bonding and halogen bonding, influencing how these molecules bind to enzymes or protein receptors. smolecule.comvulcanchem.com

Protein Binding Studies

Investigating the binding of this compound derivatives to proteins provides critical insights into their biological function. smolecule.com Such studies help elucidate structure-activity relationships and potential therapeutic effects. vulcanchem.com

A significant example involves a ternary copper(II) complex synthesized with a Schiff base derived from this compound and salicylaldehyde. researchgate.net This complex was found to possess potent proteasome-inhibitory activity in human breast cancer cells. The inhibition of the proteasome, a large protein complex, leads to the accumulation of ubiquitinated proteins and induces apoptosis (programmed cell death) in cancer cells. researchgate.net This demonstrates a direct interaction with and inhibition of a major cellular protein complex, highlighting the potential of such derivatives as anticancer drugs. researchgate.net Furthermore, studies on related compounds have shown that peptides incorporating fluorinated aminobenzoic acid derivatives can exhibit enhanced binding affinity for their target proteins.

Role in Proteomics (Protein Labeling and Analysis)

In the field of proteomics, this compound serves as a valuable tool for protein labeling and analysis. smolecule.com It can be used as a non-canonical amino acid (ncAA) for metabolic labeling of proteins. nih.gov This technique involves introducing the ncAA into cellular protein synthesis machinery, allowing it to be incorporated into newly synthesized proteins. nih.gov The unique chemical handle provided by the fluorinated aromatic ring can then be used for selective detection, enrichment, or conjugation of the labeled proteins for downstream analysis using methods like mass spectrometry. smolecule.comnih.gov The use of this compound and its protected forms in this context is supported by its classification as a biochemical reagent for proteomics research. targetmol.comvwr.comfishersci.es

Applications in Targeting Specific Biological Pathways and Drug Design

This compound is a versatile building block in drug design, serving as a starting material or scaffold for synthesizing compounds that target specific biological pathways. smolecule.comsmolecule.com Its structure is particularly useful for developing inhibitors for enzymes like kinases, which are crucial targets in cancer therapy.

A prime example is its use as a commercially available starting material for the synthesis of a novel class of dual FMS-like tyrosine kinase 3 (FLT3) and Aurora A kinase inhibitors. researchgate.net Mutations in FLT3 are common in acute myeloid leukemia (AML) and are associated with a poor prognosis, making it an attractive therapeutic target. The designed furanopyrimidine-based compounds, originating from this compound, showed potential for treating this cancer subtype. researchgate.net

Additionally, the aforementioned ternary copper(II) complex derived from this compound targets the proteasome pathway in cancer cells. researchgate.net By inhibiting the proteasome, the complex disrupts protein homeostasis and triggers apoptosis, demonstrating its potential to be developed into a novel anticancer drug. researchgate.net These examples underscore the compound's importance as a key intermediate in the creation of targeted therapies. smolecule.com

Investigations in Amino Acid Biosynthesis Pathways (Broader Context)

Targeting amino acid biosynthesis pathways that are essential for pathogens but absent in humans is a promising strategy for developing new antimicrobial agents. nih.gov The shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids, is one such target. nih.gov

In the context of tuberculosis research, anthranilate analogues have been investigated for their ability to inhibit tryptophan biosynthesis in Mycobacterium tuberculosis (Mtb). Tryptophan is an essential amino acid that Mtb must synthesize to survive within the host. nih.gov Studies have tested fluorinated aminobenzoic acids for their inhibitory activity. Specifically, 2-amino-5-fluorobenzoic acid (5-FABA) and 2-amino-6-fluorobenzoic acid (6-FABA), close structural relatives of this compound, were shown to inhibit the growth of Mtb. nih.gov This inhibition was reversed by the addition of tryptophan to the growth medium, confirming that these compounds specifically target the tryptophan biosynthesis pathway. This research validates the pathway as a viable drug target and demonstrates the utility of fluorinated aminobenzoic acid scaffolds in designing inhibitors. nih.gov

Advanced Material Science and Other Research Applications

Production of Specialty Chemicals

2-Amino-4-fluorobenzoic acid is a key intermediate in the production of a wide range of specialty chemicals. innospk.com Its high purity and ability to undergo various chemical reactions, such as nitration and reduction, make it an attractive starting material for chemists. innospk.com The presence of the amino and carboxylic acid groups allows for its participation in reactions like substitution, oxidation, and coupling, which are fundamental in creating complex organic molecules. innospk.com

The fluorinated nature of the compound is particularly significant. Fluorine-containing organic molecules often exhibit unique properties, and this compound serves as a synthon for the creation of monofluorinated heterocycles. lookchem.com These fluorinated compounds are integral to the development of advanced materials with enhanced stability and specific functionalities. pmarketresearch.com The compound's role as a precursor is leveraged in industries that require precision and scalability in the synthesis of specialized chemical products. innospk.compmarketresearch.com

Applications in Analytical Chemistry Research

In the field of analytical chemistry, this compound is utilized as a reference standard. Its well-defined chemical properties and stable structure allow it to be used in chromatographic techniques to accurately quantify related compounds in various samples. This is crucial for ensuring the quality and purity of chemical syntheses and for the detailed analysis of complex mixtures. The compound's utility in this area underscores its importance in maintaining precision and accuracy in chemical research. innospk.com

Potential in Material Science (e.g., photoinitiators, liquid crystal materials, polymers)

The application of this compound extends significantly into material science, where it is used to develop advanced materials with tailored properties.

Photoinitiators: The specialty chemicals industry utilizes this compound in the production of photoinitiators. pmarketresearch.com Fluorine-containing photoinitiators are particularly important for UV-curable coatings used in electronics and automotive applications. pmarketresearch.com Research has shown that initiators derived from this compound can achieve high curing efficiency in LED-UV systems. pmarketresearch.com

Liquid Crystal Materials: this compound and its derivatives are considered valuable building blocks for liquid crystal materials. pmarketresearch.comambeed.com The unique electronic properties conferred by the fluorine atom can influence the mesomorphic behavior and electro-optical characteristics of the final liquid crystal product.

Polymers: In polymer science, this compound can be incorporated into various polymers, resins, and coatings. nbinno.com This incorporation can lead to improved material properties such as enhanced adhesion, durability, and resistance to corrosion. nbinno.com

Table 1: Applications in Material Science

Application Area Specific Use Resulting Benefit
Photoinitiators Production of fluorine-containing photoinitiators High curing efficiency in UV systems pmarketresearch.com
Liquid Crystal Materials Building block for liquid crystal synthesis Potential for tailored electro-optical properties

| Polymers | Incorporation into polymers, resins, and coatings | Improved adhesion, durability, and corrosion resistance nbinno.com |

Coordination Chemistry Studies as a Ligand

This compound is an effective ligand in coordination chemistry. nbinno.comguidechem.com Its ability to form stable complexes with a variety of metal ions, including transition metals and rare earth elements, is a subject of ongoing research. nbinno.com The resulting metal complexes can exhibit interesting and potentially useful magnetic, optical, or catalytic properties. nbinno.com The specific properties of these complexes are dependent on the nature of the metal ion and the coordination geometry. nbinno.com For instance, a ternary copper(II) complex involving a Schiff base derived from this compound has been synthesized and characterized, demonstrating a square pyramidal geometry around the copper atom. researchgate.net

Molecular Tool for Biochemical and Immunological Research

This compound serves as a valuable molecular tool in various biochemical and immunological research applications. moleculardepot.com It is used to study enzyme activities and protein interactions, providing insights into metabolic pathways. Its structure can be modified, for example, by the addition of a Boc protecting group to form Boc-2-amino-4-fluorobenzoic acid, or an Fmoc protecting group to yield Fmoc-2-amino-4-fluorobenzoic acid, for use in proteomics research and peptide synthesis. scbt.comvwr.com The compound is also identified as a ligand of interest in structural biology, as seen in its designation in the Protein Data Bank (PDB) entry 4N5V. rcsb.org These applications highlight its utility in probing biological systems at the molecular level.

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

2-Amino-4-fluorobenzoic acid has been established as a pivotal molecular building block in various scientific fields. nbinno.com Its unique structure, featuring an amino group, a carboxylic acid group, and a fluorine atom on a benzene (B151609) ring, makes it a versatile intermediate for organic synthesis. nbinno.cominnospk.com Research has primarily highlighted its role as a precursor in the development of pharmaceuticals and agrochemicals. nbinno.compmarketresearch.com

In medicinal chemistry, the compound is a key starting material for synthesizing a range of biologically active molecules. guidechem.com It is instrumental in creating benzothiazole (B30560) and quinazoline (B50416) derivatives, which are investigated for their therapeutic potential. innospk.com Studies have demonstrated its use in developing anti-inflammatory, antimicrobial, and antitumor agents. nbinno.comguidechem.com For instance, Schiff base complexes derived from this compound have shown potential anticancer activity by inhibiting the cellular proliferation of cancer cells. researchgate.net Furthermore, its derivatives have been synthesized and evaluated as cholinesterase inhibitors, which are relevant in the research of neurodegenerative diseases. nih.govthieme-connect.com

In the agrochemical sector, it serves as a foundational component for advanced herbicides and fungicides, where the fluorine atom often enhances the bioactivity and stability of the final product. nbinno.compmarketresearch.com Beyond these primary applications, research has confirmed its utility in materials science for modifying polymers and resins to improve durability and in coordination chemistry to form stable complexes with metals. nbinno.com

Interactive Table: Summary of Research Applications for this compound

Field of Research Specific Application/Contribution Key Finding Citation
Medicinal Chemistry Synthesis of Antitumor Agents Precursor for Schiff base copper(II) complexes that exhibit anticancer activity. researchgate.net
Synthesis of Antimicrobial Agents Used as a building block for various antimicrobial compounds. nbinno.comguidechem.com
Synthesis of Cholinesterase Inhibitors Forms the basis for derivatives that inhibit acetylcholinesterase, relevant for Alzheimer's research. nih.govthieme-connect.com
Synthesis of Anti-inflammatory Agents Serves as a key intermediate in producing anti-inflammatory drugs. nbinno.comguidechem.com
Agrochemicals Development of Herbicides & Fungicides Used to create fluorinated pesticides with enhanced efficacy and stability. nbinno.compmarketresearch.com
Materials Science Polymer and Coating Modification Incorporated into polymers and resins to improve adhesion, durability, and corrosion resistance. nbinno.com
Coordination Chemistry Ligand for Metal Complexes Forms stable complexes with transition metals, creating materials with unique optical or catalytic properties. nbinno.comguidechem.com
Organic Synthesis Versatile Chemical Intermediate Acts as a fundamental building block for a wide range of complex organic molecules. innospk.comguidechem.com

Unaddressed Research Questions and Challenges

Despite its established utility, several research questions and challenges concerning this compound remain. A primary challenge lies in the optimization of its synthesis. Current production methods face constraints related to raw material availability and cost. pmarketresearch.com Specifically, the production is dependent on fluorine-containing precursors, and the global supply chain for fluorine can be subject to geopolitical and regulatory pressures, which in turn impacts manufacturing costs and stability. pmarketresearch.com

A significant unaddressed area is the full exploration of the compound's biological mechanisms. While derivatives have shown promise as enzyme inhibitors or anticancer agents, the precise structure-activity relationships are not always fully understood. researchgate.netnih.gov Further investigation is needed to elucidate how the specific placement of the fluorine and amino groups influences biological targets at a molecular level.

Furthermore, while the compound is used to create new materials, the full potential of its polymeric and coordination complexes is yet to be realized. There is a lack of comprehensive studies on the long-term stability and performance of materials incorporating this acid. Another challenge is the unmet demand in developing regions with growing pharmaceutical and agricultural sectors but limited local production capacity, highlighting a need for more efficient and scalable synthesis routes. pmarketresearch.com

Emerging Trends and Prospective Areas of Investigation

The future of research involving this compound is being shaped by several emerging trends. A prominent trend is the move towards "green chemistry" and sustainable manufacturing processes. github.comarchivemarketresearch.com Future investigations will likely focus on developing more environmentally friendly synthesis routes that reduce waste and avoid harsh reagents, making its production more sustainable. google.com

There is a growing demand for fluorinated organic compounds across the chemical and pharmaceutical industries, driven by the unique properties that fluorine imparts to molecules, such as enhanced metabolic stability and binding affinity. google.com This trend positions this compound as a valuable intermediate for future drug discovery programs, especially in the areas of targeted cancer therapies and novel antibiotics. pmarketresearch.com

Prospective areas of investigation include its application in advanced materials science. Its use in creating photoinitiators for UV-curable coatings in the electronics sector is a growing field. pmarketresearch.com Additionally, its role as a building block for novel organic electronic materials, such as those used in sensors or displays, represents a significant area for future exploration. The synthesis of more complex, custom-designed derivatives for highly specific biochemical and pharmaceutical applications is also an emerging frontier. archivemarketresearch.commoleculardepot.com

Interdisciplinary Research Opportunities

The multifaceted nature of this compound creates numerous opportunities for interdisciplinary collaboration.

Medicinal Chemistry and Chemical Biology: Collaborations between synthetic chemists and biologists are crucial for designing and testing new therapeutic agents. Chemists can synthesize novel derivatives, while biologists can perform high-throughput screening and mechanistic studies to identify promising drug candidates. cymitquimica.com The compound can be used as a molecular tool to probe enzyme active sites and investigate biochemical pathways.

Materials Science and Engineering: There is significant potential for joint research between chemists and materials scientists to develop new functional materials. By incorporating this compound into polymer backbones or as a ligand in metal-organic frameworks (MOFs), researchers can create materials with tailored thermal, optical, or mechanical properties for applications in electronics, coatings, and catalysis. nbinno.com

Coordination Chemistry and Catalysis: The ability of the compound to act as a ligand for metal ions opens up avenues for collaboration with inorganic chemists. guidechem.com This research could lead to the development of novel catalysts for a variety of organic transformations, combining the structural features of the organic acid with the catalytic activity of a metal center.

Agrochemical Science and Environmental Chemistry: The development of next-generation pesticides requires a collaborative approach. Organic chemists can design more potent and selective agrochemicals based on the this compound scaffold, while environmental chemists can assess their biodegradability and environmental impact, aligning with the principles of green chemistry. pmarketresearch.comarchivemarketresearch.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-amino-4-fluorobenzoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is commonly synthesized via nucleophilic aromatic substitution (NAS) or Buchwald-Hartwig amination. For example, substituting a halogen (e.g., bromine) at the 4-position of a fluorobenzoic acid precursor with an amino group under palladium catalysis can yield the target compound . Reaction conditions such as temperature (80–120°C), solvent choice (DMSO or DMF), and catalyst loading (e.g., Pd(OAc)₂ with Xantphos) critically affect yield. Purification via recrystallization in ethanol/water mixtures improves purity (>95%) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR in DMSO-d₆ shows distinct signals: δ 6.8–7.2 ppm (aromatic protons), δ 5.2 ppm (NH₂, broad), and δ 12.5 ppm (COOH, broad) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/0.1% TFA mobile phase resolve impurities. Retention time typically falls between 6–8 minutes .
  • Melting Point : The compound melts at 182–184°C, serving as a key purity indicator .

Q. How can researchers optimize purification techniques for this compound to achieve >98% purity?

  • Methodological Answer : Recrystallization using a 3:1 ethanol/water mixture at 60°C removes polar by-products. For trace halogenated impurities, silica gel column chromatography with ethyl acetate/hexane (1:3) is effective. Purity validation via HPLC with UV detection at 254 nm ensures compliance with research standards .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data when analyzing hydrogen bonding patterns in this compound derivatives?

  • Methodological Answer : Use SHELXL for refining high-resolution X-ray diffraction data. For example, intramolecular N–H⋯O hydrogen bonds (2.05 Å) and dimer formation via O–H⋯O interactions (1.89 Å) can be resolved by adjusting thermal displacement parameters and validating against simulated annealing maps . Contradictions in bond angles due to torsional flexibility require multipole refinement or complementary DFT calculations .

Q. How does the electronic nature of substituents affect the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine atom at the 4-position activates the aromatic ring for Suzuki-Miyaura coupling. Substituent effects are quantified using Hammett constants (σₚ = +0.06 for -F), where para-fluorine enhances oxidative addition rates with Pd(0) catalysts. Reaction optimization involves varying ligands (e.g., SPhos vs. XPhos) and bases (K₂CO₃ vs. Cs₂CO₃) in THF at 80°C .

Q. What computational modeling approaches complement experimental data in predicting the acid dissociation constant (pKa) of this compound?

  • Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) predict pKa values for the -COOH (≈2.1) and -NH₂ (≈4.8) groups. Solvent effects (water) are modeled using the SMD continuum approach. Validation against potentiometric titration data (pH 1.5–6.0) refines computational parameters .

Q. How can researchers design structure-activity relationship (SAR) studies using this compound derivatives to explore biological targets?

  • Methodological Answer : Introduce substituents (e.g., -Br, -CF₃) at the 3- or 5-positions to modulate lipophilicity (clogP) and hydrogen-bonding capacity. For antimicrobial activity assays, evaluate MIC values against E. coli (ATCC 25922) using broth microdilution. Molecular docking (AutoDock Vina) against dihydrofolate reductase (PDB: 1DHF) identifies binding interactions .

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2-Amino-4-fluorobenzoic acid

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